molecular formula C12H11NO3 B165778 (ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER CAS No. 130292-81-8

(ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER

Cat. No.: B165778
CAS No.: 130292-81-8
M. Wt: 231.25 g/mol
InChI Key: PZBFHKDYYCMTPK-UHFFFAOYSA-N
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Description

(Isoquinolin-5-yloxy)-acetic Acid Ethyl Ester is a synthetic isoquinoline derivative designed for use as a key intermediate in medicinal chemistry and drug discovery research. The compound features an ether-linked acetic acid ester side chain at the 5-position of the isoquinoline heterocycle, a structure known for its significant role in bioactive molecule design . The isoquinoline scaffold is a privileged structure in pharmacology, with documented derivatives exhibiting a wide spectrum of biological activities, including antiviral , antibacterial , and cardiovascular effects . The ester functional group in this compound provides a versatile handle for further synthetic modification, such as hydrolysis to the corresponding acid or amide formation, enabling structure-activity relationship (SAR) studies and the development of novel therapeutic candidates. Researchers can leverage this compound to create analogs that may interact with key biological targets; for instance, various isoquinoline alkaloids have been shown to inhibit viral replication by targeting pathways like nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK/ERK) . Furthermore, isoquinoline-based molecules are explored in material science for developing dyes, ligands for metal-organic frameworks (MOFs), and advanced polymers . This compound serves as a valuable precursor for constructing more complex molecules aimed at these and other cutting-edge research applications.

Properties

IUPAC Name

ethyl 2-isoquinolin-5-yloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-16-13(15)9-17-12-5-3-4-10-8-14-7-6-11(10)12/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPMSQCRENDMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512590
Record name Ethyl [(isoquinolin-5-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130292-81-8
Record name Ethyl [(isoquinolin-5-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Molar Ratios : A typical protocol uses a 1:1.2 molar ratio of (isoquinolin-5-yloxy)acetic acid to ethanol, with sulfuric acid added at 5–10% v/v.

  • Temperature and Duration : The mixture is refluxed at 78–80°C for 6–8 hours, achieving yields of 70–85%. Prolonged heating beyond 10 hours may lead to side reactions, such as dehydration of ethanol or sulfonation of the isoquinoline ring.

Isolation and Purification

Post-reaction, the crude product is neutralized with a saturated sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) solution to hydrolyze excess sulfuric acid and unreacted starting materials. The ester is extracted using dichloromethane or ethyl acetate, with the organic layer separated via a separatory funnel. Final purification is achieved through vacuum distillation or recrystallization from ethanol.

DCC-Mediated Esterification

An alternative method employs dicyclohexylcarbodiimide (DCC) as a coupling agent, which is particularly advantageous for acid-sensitive substrates. This approach minimizes side reactions associated with strong acids and is preferred for lab-scale synthesis.

Mechanism and Procedure

DCC activates the carboxylic acid by forming an O-acylisourea intermediate, which reacts with ethanol to yield the ester. The reaction is conducted in anhydrous dichloromethane at 0–5°C to suppress DCC hydrolysis.

  • Stoichiometry : A 1:1:1.1 molar ratio of acid, DCC, and ethanol is used.

  • Reaction Time : Activation occurs within 2 hours at 0°C, followed by 12–24 hours at room temperature.

Byproduct Management

The insoluble dicyclohexylurea (DCU) byproduct is removed via filtration, and the filtrate is washed with 1 M HCl to eliminate residual DCC. Yields range from 80–90%, though the method’s cost and DCU disposal pose practical challenges.

Alternative Esterification Techniques

Microwave-Assisted Synthesis

Microwave irradiation has been explored for analogous esters, reducing reaction times to 15–30 minutes. However, no studies specifically target this compound, necessitating further research.

Purification and Isolation Methods

Solvent Extraction

The ester’s lower density (ρ=0.90g/mL\rho = 0.90 \, \text{g/mL}) compared to aqueous solutions allows separation in a separatory funnel. Sodium carbonate washes (pH ≈10) convert residual acid to water-soluble salts, enhancing purity.

Distillation and Crystallization

Vacuum distillation at 100–110°C (15 mmHg) isolates the ester, while recrystallization from ethanol yields crystals with >95% purity.

Comparative Analysis of Synthesis Methods

Parameter H2SO4\text{H}_2\text{SO}_4-Catalyzed DCC-Mediated
Yield70–85%80–90%
Reaction Time6–8 hours14–26 hours
CostLowHigh
ByproductsSulfonated derivativesDicyclohexylurea (DCU)
ScalabilityIndustrialLab-scale

Chemical Reactions Analysis

(ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of ethyl [(isoquinolin-5-yl)oxy]ethanol.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing a variety of substituted isoquinoline compounds.

Scientific Research Applications

(ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in critical biological processes, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structural Differences

The target compound’s isoquinoline scaffold distinguishes it from other heterocyclic esters. For example:

  • Ethyl Quinoline-5-carboxylate (CAS 98421-25-1): Contains a quinoline core (two fused benzene rings with one nitrogen atom) instead of isoquinoline (nitrogen at position 2 instead of 1). This positional isomerism affects electronic properties and binding interactions in biological systems .
  • Ethyl 3-Methylthieno[2,3-c]isothiazole-5-carboxylate (CAS 82000-57-5): Features a thieno-isothiazole ring system, introducing sulfur atoms that alter redox behavior and metabolic stability compared to nitrogen-rich isoquinoline derivatives .

Functional Group Variations

  • 1H-Indole-3-acetic Acid, 2-(Ethoxycarbonyl)-5-fluoro-, Ethyl Ester (CAS 847-07-4): An indole-based ester with a fluorine substituent, which increases electronegativity and may enhance receptor affinity compared to the unsubstituted isoquinoline derivative .
  • 4-Hydroxy-2-methylquinoline-6-carboxylic Acid Ethyl Ester (CAS 300590-94-7): Includes a hydroxyl and methyl group on the quinoline ring, influencing solubility and steric hindrance .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
(Isoquinolin-5-yloxy)-acetic acid ethyl ester* C₁₃H₁₃NO₃ 231.25 g/mol Isoquinoline, oxy-acetic ester High lipophilicity, moderate H-bond acceptors (3)
Ethyl Quinoline-5-carboxylate C₁₂H₁₁NO₂ 201.22 g/mol Quinoline, carboxylate ester Reduced steric bulk vs. isoquinoline
1H-Indole-3-acetic acid ethyl ester derivative C₁₅H₁₆NO₄F 293.29 g/mol Indole, fluorine, dual ester Enhanced electronegativity, higher MW
4-Methyl-5-thiazolylethyl acetate C₈H₁₁NO₂S 185.24 g/mol Thiazole, acetate ester Sulfur atom increases polarity

Key Differentiators of this compound

  • Structural Uniqueness: The combination of isoquinoline and oxy-acetic acid ethyl ester is rare among the analogs reviewed. This may confer unique binding modes in biological targets.
  • Balanced Lipophilicity: Compared to sulfur-containing thiazole esters () or bulkier indole derivatives (), the isoquinoline core offers intermediate polarity, optimizing drug-likeness .

Biological Activity

(ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER is a synthetic compound with potential therapeutic applications. Its biological activity has garnered interest in medicinal chemistry due to its interactions with various biological targets, influencing key biochemical pathways. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of isoquinoline derivatives with ethyl bromoacetate under basic conditions. Various methods, including palladium-catalyzed coupling reactions, are employed to achieve the desired product. The molecular structure can be represented as follows:

  • Molecular Formula : C12H13NO3
  • CAS Number : 130292-81-8

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to:

  • Inhibition of microbial growth : The compound exhibits antimicrobial properties, potentially useful in treating infections.
  • Induction of apoptosis in cancer cells : It may trigger programmed cell death in malignant cells, making it a candidate for cancer therapy.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Exhibits cytotoxic effects on cancer cell lines, indicating potential for oncology applications.
  • Neuroprotective Effects : Some research suggests involvement in neuroprotection, possibly linked to its interaction with neuroreceptors.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria,
AnticancerInduces apoptosis in various cancer cell lines,
NeuroprotectivePotential modulation of neuroreceptor activity,

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human colorectal carcinoma HCT-116 cells. The compound demonstrated an IC50 value indicating significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent against colorectal cancer .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its utility as an antimicrobial agent.

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